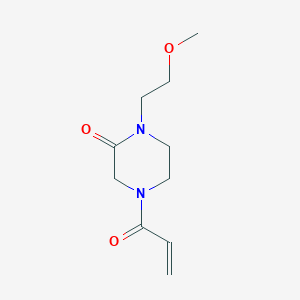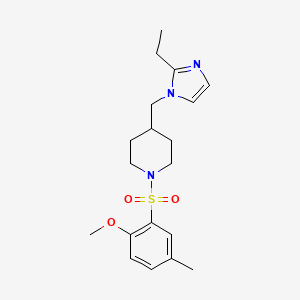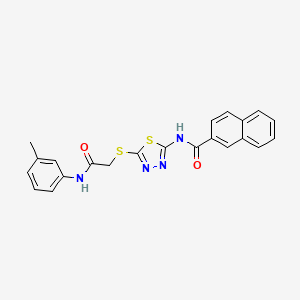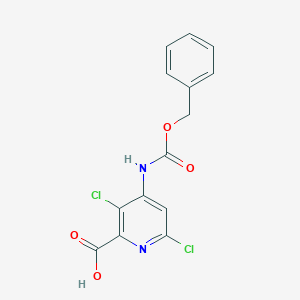![molecular formula C20H16ClNO3S B2639775 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether CAS No. 477869-51-5](/img/structure/B2639775.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether is an organic compound characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and a methylphenyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether typically involves a multi-step process:
Formation of the Chlorophenyl Sulfide Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated benzyl compound under basic conditions to form the chlorophenyl sulfide intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzyl ring.
Etherification: Finally, the nitro-substituted intermediate undergoes etherification with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
科学研究应用
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could be exploited in therapeutic contexts.
相似化合物的比较
Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether: Unique due to the combination of chlorophenyl, nitrobenzyl, and methylphenyl ether groups.
3-Chloro-4-[(4-chlorophenyl)sulfanyl]-5-methylaniline: Similar in having a chlorophenyl sulfanyl group but differs in the position and type of substituents.
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether: Similar structure but with variations in the positioning of the nitro and methyl groups.
Uniqueness
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenoxy)methyl]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDFHXCBWYTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)

![N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2639698.png)






![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2639712.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![1-Bromospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2639715.png)
